REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O>S(Cl)(Cl)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:10]=1)=[O:9]
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)C
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residual acid chloride dried in a high vacuum
|
Type
|
ADDITION
|
Details
|
the solution added dropwise to the suspension of 100 g of anhydrous aluminum chloride and 600 ml of benzene
|
Type
|
TEMPERATURE
|
Details
|
cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
Thereupon the bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a half hour
|
Type
|
ADDITION
|
Details
|
It is diluted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
washed with 5% sodium hydroxide and saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |